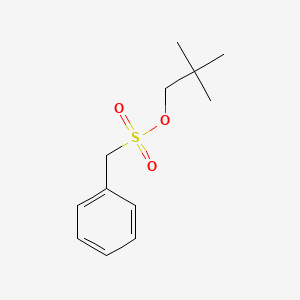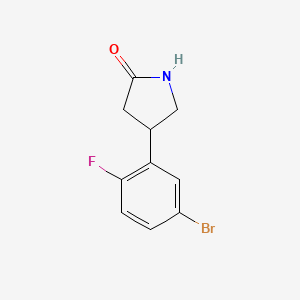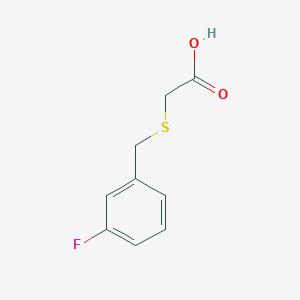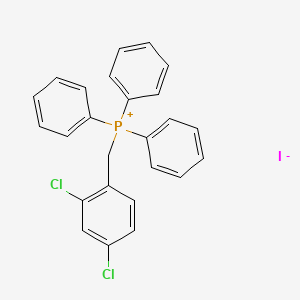
2,2-Dimethylpropyl phenylmethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neopentyl phenylmethanesulfonate is an organic compound with the molecular formula C12H18O3S. It is a sulfonate ester derived from neopentyl alcohol and phenylmethanesulfonic acid. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neopentyl phenylmethanesulfonate can be synthesized through the esterification of neopentyl alcohol with phenylmethanesulfonic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonate ester. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of neopentyl phenylmethanesulfonate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity neopentyl phenylmethanesulfonate suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Neopentyl phenylmethanesulfonate undergoes several types of chemical reactions, including nucleophilic substitution, elimination, and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the sulfonate group with a nucleophile such as an alkoxide or amine. Common reagents include sodium alkoxides and primary amines, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Under basic conditions, neopentyl phenylmethanesulfonate can undergo elimination reactions to form alkenes. Strong bases such as potassium tert-butoxide are commonly used.
Hydrolysis: In the presence of water and an acid or base catalyst, neopentyl phenylmethanesulfonate can hydrolyze to form neopentyl alcohol and phenylmethanesulfonic acid.
Major Products: The major products formed from these reactions include neopentyl alcohol, alkenes, and various substituted neopentyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Neopentyl phenylmethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules and the development of bioconjugates for research purposes.
Medicine: Neopentyl phenylmethanesulfonate derivatives are explored for their potential therapeutic properties and as building blocks for drug development.
Industry: It is employed in the production of specialty chemicals, polymers, and resins due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of neopentyl phenylmethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Neopentyl p-toluenesulfonate: Similar in structure but with a p-toluenesulfonate group instead of a phenylmethanesulfonate group.
Neopentyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group, making it more reactive in nucleophilic substitution reactions.
Neopentyl bromide: A halide derivative that undergoes similar nucleophilic substitution reactions but with different reactivity and stability profiles.
Uniqueness: Neopentyl phenylmethanesulfonate is unique due to its balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis and industrial processes. Its phenylmethanesulfonate group provides distinct reactivity compared to other sulfonate esters, allowing for selective transformations in chemical reactions.
Propiedades
Número CAS |
89841-23-6 |
|---|---|
Fórmula molecular |
C12H18O3S |
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
2,2-dimethylpropyl phenylmethanesulfonate |
InChI |
InChI=1S/C12H18O3S/c1-12(2,3)10-15-16(13,14)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clave InChI |
WAGJWYTUHLTTSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COS(=O)(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)









